molecular formula C6H13K2O5P B13787430 Dipotassium 2-butoxyethyl phosphate CAS No. 68133-43-7

Dipotassium 2-butoxyethyl phosphate

Katalognummer: B13787430
CAS-Nummer: 68133-43-7
Molekulargewicht: 274.33 g/mol
InChI-Schlüssel: VNRLBVFSQLHMPD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipotassium 2-butoxyethyl phosphate is an organic phosphate compound with the molecular formula C6H13K2O5P. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a flame retardant and plasticizer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of dipotassium 2-butoxyethyl phosphate typically involves the reaction of phosphoric acid with potassium hydroxide. The process can be summarized as follows:

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium 2-butoxyethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphate derivatives.

    Substitution: It can participate in substitution reactions where the butoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphates.

Wissenschaftliche Forschungsanwendungen

Dipotassium 2-butoxyethyl phosphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dipotassium 2-butoxyethyl phosphate involves its interaction with molecular targets and pathways in biological systems. It acts as a flame retardant by interfering with the combustion process, reducing the flammability of materials. In biological systems, it can affect various molecular pathways, including those involved in inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dipotassium 2-butoxyethyl phosphate is unique due to its specific chemical structure, which imparts distinct solubility and reactivity properties. Its ability to act as both a flame retardant and plasticizer makes it particularly valuable in various industrial applications.

Eigenschaften

CAS-Nummer

68133-43-7

Molekularformel

C6H13K2O5P

Molekulargewicht

274.33 g/mol

IUPAC-Name

dipotassium;2-butoxyethyl phosphate

InChI

InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2

InChI-Schlüssel

VNRLBVFSQLHMPD-UHFFFAOYSA-L

Kanonische SMILES

CCCCOCCOP(=O)([O-])[O-].[K+].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.